Ammonium magnesium trichloride
Description
Contextualization within Inorganic Halide Systems and Related Structures
Ammonium (B1175870) magnesium trichloride (B1173362) is a member of the double salt family, specifically a halide double salt. These compounds are characterized by a crystal lattice that incorporates two different cations (in this case, ammonium, NH₄⁺, and magnesium, Mg²⁺) with a common anion (chloride, Cl⁻). The study of such systems is crucial for understanding crystal chemistry, phase equilibria, and the development of new materials with specific properties.
The structure of ammonium magnesium trichloride is closely related to other double halides and can be understood in the context of perovskite-type structures. mdpi.comresearchgate.net Perovskites have the general formula ABX₃, where A and B are cations and X is an anion. wikipedia.org While ideal perovskites have specific size and charge criteria for the A, B, and X ions, the term is often used more broadly to describe related structures. In the case of NH₄MgCl₃, the arrangement of ions can be seen as a network of corner-sharing octahedra, a common feature in perovskite and related structures. mdpi.comresearchgate.net The hydrated form, ammonium carnallite (B72600) (NH₄MgCl₃·6H₂O), is isostructural with the natural mineral novograblenovite. semanticscholar.orgresearchgate.net This places it within a family of naturally occurring and synthetic double salts that have significant applications in various fields, including materials science and chemical synthesis. atlantis-press.comtandfonline.com
The formation of double salts like this compound is a result of the complex interactions between the constituent ions in a solution. acs.org The study of phase diagrams for the NH₄Cl-MgCl₂-H₂O system reveals the conditions under which different solid phases, including single salts and the double salt, crystallize. researchgate.netresearchgate.net These diagrams are essential for controlling the synthesis and purification of these compounds.
Historical Development of Research on Ammonium Magnesium Halides
Research into ammonium magnesium halides, particularly the hydrated form known as ammonium carnallite, has a history intertwined with the industrial production of anhydrous magnesium chloride. The thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) is problematic due to hydrolysis, which produces undesirable magnesium oxide. tandfonline.com Early research recognized that forming the double salt ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) could mitigate this issue. tandfonline.comnih.gov The presence of ammonium chloride during dehydration creates an environment that suppresses the hydrolysis of magnesium chloride. sciencemadness.org
Early investigations focused on the synthesis and thermal behavior of ammonium carnallite as a precursor for producing high-purity anhydrous MgCl₂ for magnesium metal electrolysis. hep.com.cnresearchgate.net These studies laid the groundwork for understanding the dehydration process, which proceeds through intermediate hydrates such as NH₄MgCl₃·2H₂O before forming the anhydrous salt. semanticscholar.orgresearchgate.netrsc.org
More recent research has employed advanced analytical techniques to further elucidate the properties of these compounds. Single-crystal X-ray diffraction has provided detailed structural information for NH₄MgCl₃·6H₂O, confirming its monoclinic crystal system and revealing the intricate network of hydrogen bonds that stabilize the structure. mdpi.comsemanticscholar.org Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) have been used to precisely map the decomposition pathways and kinetics. researchgate.netresearchgate.net The discovery of a hydrated mineral with the composition (NH₄)MgCl₃·6H₂O in lunar soil samples has also spurred new interest in the formation and stability of these compounds under different conditions. arxiv.org
Research Findings on this compound
Detailed research has been conducted on the various forms of this compound, particularly its hydrated states.
Crystal Structure of Ammonium Magnesium Chloride Hexahydrate (Ammonium Carnallite)
The crystal structure of ammonium magnesium chloride hexahydrate (NH₄MgCl₃·6H₂O) has been thoroughly investigated. It crystallizes in the monoclinic system with the space group C2/c. mdpi.comsemanticscholar.org The structure is based on [Mg(H₂O)₆]²⁺ octahedra, where the magnesium ion is coordinated to six water molecules. mdpi.com These octahedra are linked to chloride ions and ammonium ions through a network of hydrogen bonds. mdpi.com The ammonium ion is surrounded by six chloride ions in an octahedral arrangement. mdpi.com
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.comsemanticscholar.org |
| Space Group | C2/c | mdpi.comsemanticscholar.org |
| a (Å) | 9.3091(9) | semanticscholar.org |
| b (Å) | 9.5353(7) | semanticscholar.org |
| c (Å) | 13.2941(12) | semanticscholar.org |
| β (°) | 90.089(8) | semanticscholar.org |
| V (ų) | 1180.05(18) | semanticscholar.org |
Thermal Decomposition
The thermal decomposition of ammonium carnallite (NH₄MgCl₃·6H₂O) is a multi-step process. researchgate.net Upon heating, it first loses water molecules to form less hydrated phases. semanticscholar.orgresearchgate.net NH₄MgCl₃·6H₂O is stable up to approximately 90 °C, after which it transforms into a dihydrate, NH₄MgCl₃·2H₂O. semanticscholar.orgresearchgate.net This dihydrate phase is stable up to about 150 °C. semanticscholar.orgresearchgate.net Further heating leads to the decomposition of the ammonium chloride and the formation of anhydrous magnesium chloride. google.comgoogle.com This process is critical in industrial applications for producing anhydrous MgCl₂ with low oxide contamination. atlantis-press.comtandfonline.com The decomposition of ammonium chloride provides a gaseous HCl atmosphere which helps to prevent the hydrolysis of MgCl₂. sciencemadness.org
| Temperature Range | Process | Product | Reference |
| Up to 90 °C | Stable | NH₄MgCl₃·6H₂O | semanticscholar.orgresearchgate.net |
| 90 °C - 150 °C | Dehydration | NH₄MgCl₃·2H₂O | semanticscholar.orgresearchgate.net |
| Above 150 °C | Decomposition | Anhydrous MgCl₂ + NH₃ + HCl | google.comgoogle.com |
Structure
2D Structure
Properties
CAS No. |
60314-43-4 |
|---|---|
Molecular Formula |
Cl3H4MgN |
Molecular Weight |
148.70 g/mol |
IUPAC Name |
magnesium;azane;dichloride;hydrochloride |
InChI |
InChI=1S/3ClH.Mg.H3N/h3*1H;;1H3/q;;;+2;/p-2 |
InChI Key |
RGYXQOYMCJMMOB-UHFFFAOYSA-L |
SMILES |
[NH4+].[Mg+2].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
N.[Mg+2].Cl.[Cl-].[Cl-] |
Other CAS No. |
60314-43-4 |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth
Controlled Crystallization from Solution
The hydrated form of ammonium (B1175870) magnesium trichloride (B1173362), known as ammonium carnallite (B72600) (NH4MgCl3·6H2O), is typically prepared by controlled crystallization from an aqueous solution containing ammonium chloride and magnesium chloride. researchgate.net The process relies on the principle of solubility and the phase diagram of the ternary system NH4Cl-MgCl2-H2O, which delineates the concentration and temperature ranges where ammonium carnallite is the stable solid phase. acs.orgacs.org
The crystallization kinetics, including nucleation and crystal growth, are significantly influenced by several factors. Studies using mixed-suspension mixed-product removal (MSMPR) crystallizers have shown that both temperature and the concentration of magnesium chloride play pivotal roles. researchgate.net An increase in temperature generally enhances the nucleation and growth rates of ammonium carnallite crystals. researchgate.net Conversely, a higher concentration of MgCl2 can lead to a greater nucleation rate but a lower growth rate for ammonium chloride, which can co-crystallize if the conditions are not carefully controlled. researchgate.net The crystal growth rates of ammonium carnallite are generally found to be independent of crystal size. researchgate.net
Table 1: Factors Influencing Controlled Crystallization of Ammonium Carnallite from Solution
| Parameter | Effect on Crystallization |
| Temperature | Higher temperatures generally increase both nucleation and crystal growth rates. researchgate.net |
| MgCl2 Concentration | Higher concentrations can increase the nucleation rate of ammonium chloride. researchgate.net |
| Supersaturation | A critical factor for both nucleation and crystal growth, controlled by concentration and temperature. |
| Residence Time | In continuous crystallizers, this affects the final crystal size distribution. researchgate.net |
Solid-State Reaction Pathways
Solid-state reactions are primarily employed in the conversion of partially dehydrated forms of ammonium magnesium trichloride to its anhydrous state. One notable solid-state pathway involves the reaction of dehydrated ammonium carnallite with solid ammonium chloride at elevated temperatures. researchgate.net In this method, a partially dehydrated ammonium carnallite is mixed with an excess of solid ammonium chloride. researchgate.net
The decomposition of the additional ammonium chloride at high temperatures creates an atmosphere of ammonia (B1221849) and hydrogen chloride gas, which helps to prevent the hydrolysis of magnesium chloride, a common side reaction during dehydration. researchgate.net This solid-state mixture is then heated to facilitate the complete removal of water and yield anhydrous this compound, which can be further decomposed to produce anhydrous magnesium chloride. researchgate.net For instance, a mixture of dehydrated ammonium carnallite and solid ammonium chloride in a 1:4 mass ratio can be heated to around 410°C for further dehydration, followed by calcination at 700°C to achieve complete anhydration. researchgate.net
Preparation of Hydrated and Anhydrous Forms of this compound
The preparation of the hydrated and anhydrous forms of this compound involves distinct processes, primarily centered around crystallization from solution and subsequent thermal treatment.
The hydrated form, ammonium carnallite (NH4MgCl3·6H2O), is synthesized by dissolving equimolar amounts of magnesium chloride and ammonium chloride in water and allowing the solution to crystallize. researchgate.netresearchgate.net This process is often carried out as a preliminary step in the production of anhydrous magnesium chloride from sources like salt lake bischofite (MgCl2·6H2O). researchgate.net
The preparation of the anhydrous form involves the careful dehydration of the hydrated salt. The thermal decomposition of ammonium carnallite is a multi-step process. mit.edu Heating the hexahydrate (NH4MgCl3·6H2O) in a controlled manner leads to the sequential loss of water molecules. mit.edu The dehydration process can be summarized in the following stages:
NH4MgCl3·6H2O → NH4MgCl3·4H2O + 2H2O (around 373 K / 100 °C) mit.edu
NH4MgCl3·4H2O → NH4MgCl3·2H2O + 2H2O (around 413 K / 140 °C) mit.edu
NH4MgCl3·2H2O → NH4MgCl3 + 2H2O (around 433 K / 160 °C) mit.edu
It is crucial to control the heating rate and atmosphere during dehydration to prevent the hydrolysis of magnesium chloride, which can lead to the formation of magnesium oxide as an impurity. researchgate.net The dehydration is often carried out in a stream of dry hydrogen chloride gas or by the solid-state reaction method described previously to suppress hydrolysis. rsc.org A partially dehydrated form, often with a water content of n=0.5-1, can be obtained by heating at 160°C for about 4 hours. researchgate.net The final step to obtain the anhydrous form requires heating to higher temperatures, around 433 K (160 °C), to remove the last two water molecules. mit.edu At even higher temperatures (around 509 K / 236 °C), the anhydrous this compound decomposes into volatile ammonium chloride and solid anhydrous magnesium chloride. mit.edu
Table 2: Thermal Dehydration Stages of Ammonium Carnallite (NH4MgCl3·6H2O)
| Temperature Range | Dehydration Step | Product |
| ~100 °C (373 K) | Loss of 2 water molecules | NH4MgCl3·4H2O mit.edu |
| ~140 °C (413 K) | Loss of 2 water molecules | NH4MgCl3·2H2O mit.edu |
| ~160 °C (433 K) | Loss of final 2 water molecules | Anhydrous NH4MgCl3 mit.edu |
| >236 °C (509 K) | Decomposition | MgCl2 + NH4Cl (gas) mit.edu |
Crystallographic Investigations of Ammonium Magnesium Trichloride
Determination of Crystal System and Space Group
Investigations into the crystallography of ammonium (B1175870) magnesium trichloride (B1173362) hexahydrate (NH₄MgCl₃·6H₂O) have established that this compound crystallizes in the monoclinic system. researchgate.net The specific space group has been identified as C2/c. researchgate.net This determination is a crucial first step in a full structural analysis, as it defines the symmetry elements present in the crystal lattice and the constraints on the possible atomic positions. The monoclinic system is characterized by three unequal axes with one non-orthogonal angle, while the C2/c space group indicates a C-centered lattice with a twofold rotation axis and a glide plane perpendicular to it.
Refinement of Unit Cell Parameters and Temperature Dependence
The unit cell parameters of NH₄MgCl₃·6H₂O have been refined using X-ray diffraction data. At ambient conditions, the lattice parameters have been reported as:
a = 9.3091(9) Å
b = 9.5353(7) Å
c = 13.2941(12) Å
β = 90.089(8)°
Volume = 1180.05(18) ų researchgate.net
The influence of temperature on the crystal structure has also been investigated, revealing anisotropic thermal expansion. researchgate.net This means that the material expands and contracts to different extents along different crystallographic directions upon heating or cooling. The coefficients of thermal expansion have been determined at different temperatures, illustrating the dynamic nature of the crystal lattice. researchgate.net For instance, at -123 °C, the thermal expansion is notably negative along the c-axis, while it is positive along the a and b axes. researchgate.net This behavior changes at higher temperatures, indicating complex structural responses to thermal energy. researchgate.net
Table 1: Unit Cell Parameters and Thermal Expansion Coefficients of NH₄MgCl₃·6H₂O
| Parameter | Value at Ambient Temperature | Thermal Expansion Coefficient (α) at -123 °C (×10⁻⁶ °C⁻¹) | Thermal Expansion Coefficient (α) at 60 °C (×10⁻⁶ °C⁻¹) |
|---|---|---|---|
| a-axis (Å) | 9.3091(9) | 52(2) | 53(2) |
| b-axis (Å) | 9.5353(7) | 68(2) | 67(2) |
| c-axis (Å) | 13.2941(12) | -89(3) | 15(1) |
| β (°) | 90.089(8) | N/A | N/A |
| Volume (ų) | 1180.05(18) | 31(3) (αv) | 136(3) (αv) |
Powder X-ray Diffraction for Phase Identification and Structural Refinement (e.g., Rietveld Analysis)
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and can also be employed for structural refinement through methods like Rietveld analysis. High-temperature PXRD studies of NH₄MgCl₃·6H₂O have shown that the compound is stable up to approximately 90 °C. researchgate.net Above this temperature, it undergoes a phase transition, transforming into a less hydrated phase, ammonium magnesium trichloride dihydrate (NH₄MgCl₃·2H₂O), which remains stable up to 150 °C. researchgate.net While detailed Rietveld refinement data for this compound is not extensively reported in the literature, the use of PXRD has been crucial in monitoring its thermal stability and identifying its decomposition products. researchgate.netresearchgate.net
Neutron Diffraction Studies for Light Atom Localization and Nuclear Structure
Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, which are difficult to detect with X-ray diffraction due to their low electron density. This capability is highly relevant for a hydrated, ammonium-containing compound like NH₄MgCl₃·6H₂O, as it would allow for the precise determination of the positions of hydrogen atoms in the water molecules and the ammonium cation. However, a review of the available scientific literature does not indicate that specific neutron diffraction studies have been conducted on this compound. Studies on related compounds, such as magnesium ammine chlorides and various hydrates of magnesium chloride, have utilized neutron scattering to investigate ammonia (B1221849) dynamics and hydrogen bonding. researchgate.netnih.gov These studies underscore the potential of neutron diffraction to provide deeper insights into the structural details of this compound, should such experiments be performed in the future.
Elucidation of Magnesium and Ammonium Coordination Polyhedra
In the crystal structure of NH₄MgCl₃·6H₂O, the magnesium and ammonium ions are located in distinct coordination environments. The magnesium cation (Mg²⁺) is octahedrally coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. This coordination is a common feature in hydrated magnesium salts. nih.gov The oxygen atoms of the water molecules form the vertices of the octahedron surrounding the central magnesium ion.
Advanced Spectroscopic Characterization of Ammonium Magnesium Trichloride
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of molecules and crystal lattices. For ammonium (B1175870) magnesium trichloride (B1173362), this involves analyzing the motions of the ammonium (NH₄⁺) cation, the vibrations within the magnesium trichloride ([MgCl₃]⁻) anionic framework, and the low-frequency lattice modes that correspond to the collective motions of these ions.
Raman spectroscopy is a powerful non-destructive technique for studying the vibrational modes of a material. In the context of NH₄MgCl₃, the Raman spectrum can be divided into two main regions: the low-frequency lattice modes and the high-frequency internal modes of the ammonium cation.
Lattice Vibrations: The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is dominated by lattice vibrations. These modes arise from the translational and librational (torsional oscillation) motions of the NH₄⁺ cations and the [MgCl₃]⁻ anionic units within the crystal lattice. For anhydrous MgCl₂, characteristic Raman-active bands for lattice vibrations are observed at approximately 157 cm⁻¹ and 243 cm⁻¹ researchgate.net. In NH₄MgCl₃, the presence of the ammonium ion and the formation of the trichloromagnesate complex anion would lead to a more complex set of lattice modes. The positions and number of these peaks are highly sensitive to the crystal structure and the nature of the ionic interactions.
Molecular Modes: The internal vibrational modes of the tetrahedral ammonium ion (NH₄⁺) are well-characterized and appear at higher frequencies. These modes are often used to probe the local environment of the cation. The fundamental vibrational modes for the NH₄⁺ ion are typically observed in the Raman spectra of various ammonium salts researchgate.netaip.orgubc.camdpi.com.
The interaction of the ammonium ion with the surrounding chloride ligands through hydrogen bonding (N-H···Cl) can cause shifts in these frequencies and the removal of degeneracies, providing valuable information about the cation's site symmetry within the crystal. For instance, in environments with symmetry lower than tetrahedral, the degenerate E and F₂ modes may split into multiple components.
Table 1: Typical Raman Active Vibrational Modes for Constituent Ions of NH₄MgCl₃
| Vibrational Mode | Ion/Group | Typical Frequency Range (cm⁻¹) | Description |
| Lattice Modes | NH₄⁺, [MgCl₃]⁻ | < 400 | Translational and librational motions of ions in the crystal lattice. |
| ν₂(E) | NH₄⁺ | 1680 - 1720 | Symmetric bending mode. |
| ν₄(F₂) | NH₄⁺ | 1400 - 1450 | Asymmetric bending mode. |
| ν₁(A₁) | NH₄⁺ | 3030 - 3150 | Symmetric stretching mode. |
| ν₃(F₂) | NH₄⁺ | 3100 - 3300 | Asymmetric stretching mode. |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the molecular dipole moment. For NH₄MgCl₃, FTIR spectroscopy is particularly sensitive to the vibrations of the polar N-H bonds in the ammonium cation and the Mg-Cl bonds in the anionic framework.
Cationic Vibrations: The fundamental vibrational modes of the NH₄⁺ ion are also IR-active. The asymmetric stretching (ν₃) and bending (ν₄) modes typically give rise to strong absorptions in the mid-infrared (MIR) region researchgate.netnist.govnist.gov. The positions of these bands are sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds generally lead to a red-shift (lower frequency) of the N-H stretching frequencies and a blue-shift (higher frequency) of the bending frequencies. Overtones and combination bands of these fundamental vibrations can be observed in the near-infrared (NIR) region and provide further structural details mdpi.com. For example, a prominent combination band (ν₂+ν₄) is often seen around 3050 cm⁻¹ in ammonium salts researchgate.net.
Anionic Vibrations: The vibrational modes of the [MgCl₃]⁻ anionic unit are expected to occur in the far-infrared (FIR) region, typically below 500 cm⁻¹. These vibrations correspond to the stretching and bending modes of the Mg-Cl bonds. In hydrated magnesium chlorides, water-related bending (ν₂) and stretching (ν₁, ν₃) modes are prominent in the MIR spectrum, appearing around 1600 cm⁻¹ and in the 2900-3800 cm⁻¹ range, respectively usra.edu. For the anhydrous NH₄MgCl₃, this latter region would be dominated by the N-H stretching modes, allowing for a clear distinction.
Table 2: Characteristic Infrared Absorption Frequencies for NH₄MgCl₃
| Vibrational Mode | Ion/Group | Typical Frequency Range (cm⁻¹) | Description |
| Mg-Cl Vibrations | [MgCl₃]⁻ | < 500 | Stretching and bending modes of the anionic framework. |
| ν₄(F₂) | NH₄⁺ | 1400 - 1450 | Strong, broad absorption from asymmetric bending. |
| ν₃(F₂) | NH₄⁺ | 3100 - 3300 | Strong, broad absorption from asymmetric stretching. |
| Combination Bands | NH₄⁺ | ~3050 (ν₂+ν₄) | Combination bands appearing in the N-H stretching region. |
Studying the vibrational spectra of NH₄MgCl₃ as a function of temperature can reveal information about structural phase transitions, dynamic disorder, and the energetics of molecular motion. In many ammonium halides, temperature-dependent studies have shown distinct changes in the spectra corresponding to order-disorder phase transitions of the ammonium ions researchgate.net.
As the temperature is lowered, several effects can be observed:
Band Sharpening: Peaks in both Raman and IR spectra generally become narrower and more intense at lower temperatures due to reduced thermal motion.
Frequency Shifts: The positions of vibrational bands may shift due to lattice contraction and changes in the strength of hydrogen bonds.
Phase Transitions: The emergence of new peaks or the splitting of existing bands can signal a structural phase transition to a lower symmetry phase. This is often observed for the degenerate modes of the NH₄⁺ ion as its local symmetry changes.
By analyzing the temperature dependence of peak widths and positions, it is possible to gain insight into the dynamics of the ammonium ion, such as the transition from a state of free rotation or rapid reorientation at high temperatures to a more ordered, librating state at low temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful tool for probing the local atomic-scale structure and dynamics in crystalline materials. By studying different nuclei (e.g., ¹H, ¹⁴N, ²⁵Mg), a comprehensive picture of the ionic environments and motions in NH₄MgCl₃ can be developed.
The ²⁵Mg isotope, with a nuclear spin of I = 5/2, is a quadrupolar nucleus. This means its interaction with the local electric field gradient (EFG) at the magnesium site provides a sensitive probe of the local coordination geometry and symmetry huji.ac.il. However, ²⁵Mg NMR is challenging due to its low natural abundance (10.0%) and low gyromagnetic ratio, which result in low sensitivity huji.ac.ilrsc.org.
For NH₄MgCl₃, the magnesium atoms are part of the [MgCl₃]⁻ anionic framework. The coordination environment is expected to be non-cubic, leading to a significant quadrupolar interaction. The ²⁵Mg solid-state NMR spectrum would be dominated by the second-order quadrupolar interaction, resulting in a characteristic powder pattern. Key parameters that can be extracted from the spectrum include:
Isotropic Chemical Shift (δ_iso): Provides information about the electronic environment and coordination number of the magnesium ion. Observed shifts for magnesium compounds typically fall between -15 and +25 ppm rsc.org.
Quadrupole Coupling Constant (C_Q): Measures the strength of the interaction between the nuclear quadrupole moment and the EFG. Its magnitude is directly related to the distortion of the magnesium site from perfect cubic symmetry. For Mg(II) ions in a square-pyramidal geometry, C_Q values of ~13 MHz have been reported nih.gov.
Asymmetry Parameter (η_Q): Describes the deviation of the EFG from axial symmetry.
High magnetic fields are often necessary to reduce the extent of the quadrupolar broadening and improve spectral resolution, allowing for more accurate determination of these parameters rsc.org.
Solid-state NMR of ¹H, ¹⁴N, and ¹⁵N provides detailed information about the structure and, particularly, the dynamics of the ammonium cation.
¹H NMR: Proton NMR is highly sensitive to motion. The ¹H NMR lineshape and spin-lattice relaxation times (T₁) are strongly influenced by the reorientational dynamics of the NH₄⁺ ion. At low temperatures, where the ion is rigid, a broad ¹H NMR spectrum is observed due to strong dipolar coupling between the protons. As the temperature increases, the onset of stochastic reorientational motions (hindered rotations or jumps) of the NH₄⁺ ion leads to an averaging of these dipolar interactions, resulting in a significant narrowing of the spectral line. By analyzing the temperature dependence of the T₁ relaxation time, the activation energies for these motional processes can be determined, providing a quantitative description of the ammonium ion dynamics rsc.org.
¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the ammonium ion's local environment. While ¹⁵N (I = 1/2) provides high-resolution chemical shift information, its very low natural abundance (0.37%) often necessitates isotopic enrichment. In contrast, ¹⁴N (I = 1) is highly abundant (99.63%) but is a quadrupolar nucleus researchgate.net.
High-resolution ¹⁴N Magic-Angle Spinning (MAS) NMR is a powerful technique for studying ammonium salts nih.govresearchgate.net. The ¹⁴N quadrupole coupling parameters (C_Q and η_Q) are extremely sensitive to the local crystal structure and hydrogen bonding environment nih.gov. If there are multiple crystallographically distinct ammonium sites in the unit cell, ¹⁴N MAS NMR can often resolve them, providing a direct count of the number of unique cationic environments. The magnitude of the ¹⁴N C_Q in ammonium salts can range from approximately 20 kHz to over 1 MHz, reflecting the wide variation in the symmetry of the ammonium ion sites nih.gov.
Table 3: NMR Parameters and Their Structural Significance in NH₄MgCl₃
| Nucleus | Parameter | Information Provided |
| ²⁵Mg | Isotropic Chemical Shift (δ_iso) | Mg coordination and electronic environment. |
| ²⁵Mg | Quadrupole Coupling Constant (C_Q) | Distortion of the Mg coordination sphere from cubic symmetry. |
| ¹H | Linewidth, Spin-Lattice Relaxation (T₁) | Dynamics (reorientation, jumps) and activation energy of the NH₄⁺ ion. |
| ¹⁴N | Quadrupole Coupling Constant (C_Q) | Symmetry of the NH₄⁺ site and strength of hydrogen bonding. |
| ¹⁴N | Number of Signals | Number of crystallographically inequivalent NH₄⁺ sites. |
Quadrupolar Interaction Analysis (e.g., ¹⁴N) and Chemical Shift Anisotropy
The spectroscopic analysis of ammonium magnesium trichloride, particularly through Nuclear Magnetic Resonance (NMR), offers profound insights into its local structure and electronic environment. The nitrogen-14 (¹⁴N) nucleus, with a spin quantum number I = 1, possesses a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as the quadrupolar interaction, is a highly sensitive probe of the molecular environment. researchgate.netrsc.org
The ¹⁴N quadrupolar interaction is characterized by two key parameters: the quadrupolar coupling constant (C_Q) and the asymmetry parameter (η_Q). C_Q is proportional to the magnitude of the largest component of the EFG tensor, while η_Q describes the deviation of the EFG from axial symmetry. For the ammonium ion (NH₄⁺), the EFG at the ¹⁴N site is exquisitely sensitive to the symmetry of its surroundings. In a perfectly tetrahedral environment, the EFG is zero, resulting in a sharp NMR signal. However, distortions in the crystal lattice, such as those caused by interactions with the magnesium and chloride ions in the this compound structure, lead to a non-zero EFG. This results in significant quadrupolar line broadening in static ¹⁴N NMR spectra. researchgate.net The C_Q and η_Q values for the ammonium ions are therefore highly informative for characterizing the crystal structure of ammonium salts. researchgate.net
In addition to quadrupolar interactions, the chemical shift anisotropy (CSA) provides further structural information. uni-tuebingen.de The chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field, a phenomenon described by the chemical shift tensor. mriquestions.comlibretexts.org This tensor can be defined by its three principal components (δ_XX, δ_YY, δ_ZZ) in a principal axis system. mriquestions.com The average of these components gives the isotropic chemical shift (δ_iso), which is the value observed in liquid-state NMR or under magic-angle spinning (MAS) conditions in the solid state. berkeley.edu
The CSA is a measure of the largest deviation in chemical shift from the isotropic value. mriquestions.com Its parameters, such as the anisotropy (ζ) and asymmetry (η), reflect the symmetry of the electron distribution around the nucleus. For the ¹⁴N nucleus in the ammonium ion, any deviation from perfect tetrahedral symmetry will result in an anisotropic chemical shift. Analyzing the lineshapes in solid-state NMR spectra allows for the determination of these CSA parameters, which complement the quadrupolar interaction data to provide a detailed picture of the local electronic structure. libretexts.orgkit.edu
Table 1: Illustrative ¹⁴N NMR Parameters for Ammonium Ions in Solid-State Environments Note: Data for specific ammonium salts are used for illustrative purposes, as detailed experimental values for this compound are not extensively published. The parameters for this compound would be expected to be sensitive to its specific crystal structure.
| Parameter | Symbol | Typical Value Range | Information Provided |
| Quadrupolar Coupling Constant | C_Q | ≤ 1 MHz or less for ammonium salts researchgate.net | Magnitude of the electric field gradient; sensitive to distortion from tetrahedral symmetry. researchgate.net |
| Quadrupolar Asymmetry | η_Q | 0 to 1 | Deviation of the electric field gradient from axial symmetry. |
| Isotropic Chemical Shift | δ_iso | Varies with environment | Average electronic shielding around the nucleus. berkeley.edu |
| CSA Anisotropy | ζ | Varies with environment | Spread of the principal components of the chemical shift tensor. |
| CSA Asymmetry | η | 0 to 1 | Asymmetry of the chemical shift tensor. uni-tuebingen.de |
Spin-Lattice Relaxation Studies for Molecular Motions
Spin-lattice relaxation, characterized by the time constant T₁, describes the process by which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice") after being perturbed by a radiofrequency pulse. wikipedia.org T₁ measurements are a powerful tool for probing molecular dynamics and motions occurring on a timescale related to the NMR frequency. nih.govnih.gov
In this compound, the primary molecular motion influencing the relaxation of nuclei like ¹H and ¹⁴N in the ammonium cation is the reorientation of the NH₄⁺ ion within the crystal lattice. This motion modulates the dipole-dipole interactions between nuclear spins, which is a primary mechanism for spin-lattice relaxation. sci-hub.se
The relationship between the spin-lattice relaxation rate (1/T₁) and molecular motion is described by spectral density functions, J(ω), which characterize the fluctuations of local magnetic fields at the Larmor frequency (ω). The relaxation rate is dependent on the correlation time (τ_c) of the molecular motion, which is a measure of the average time the molecule takes to reorient.
By measuring T₁ as a function of temperature, one can study the dynamics of the NH₄⁺ ion. Typically, a plot of T₁ versus inverse temperature reveals a minimum value (T₁_min) at a specific temperature. At this point, the correlation time for the molecular motion is approximately equal to the inverse of the Larmor frequency. From the T₁ minimum, the activation energy for the reorientational motion of the ammonium ion can be calculated, providing quantitative insight into the rotational energy barriers within the crystal structure. sci-hub.se These molecular vibrations facilitate spin-lattice relaxation, which can limit the coherence times of the system at elevated temperatures. rsc.org
Table 2: Illustrative Temperature Dependence of Proton T₁ Relaxation in Ammonium Chloride Note: This data for ammonium chloride illustrates the typical behavior of T₁ relaxation due to NH₄⁺ motion. The specific values for this compound would depend on its unique crystal lattice and the rotational barriers for the ammonium ion.
| Temperature (K) | 1/T (10⁻³ K⁻¹) | T₁ (ms) | Phase of Motion |
| 125 | 8.0 | ~100 | Slow motion regime (ωτ_c > 1) |
| 143 | 7.0 | ~50 | Approaching T₁ minimum |
| 167 | 6.0 | ~30 | T₁ minimum (ωτ_c ≈ 1) |
| 200 | 5.0 | ~40 | Fast motion regime (ωτ_c < 1) |
| 250 | 4.0 | ~80 | Approaching phase transition / faster motion |
Deuterium Isotope Effects on NMR Parameters
The substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) in the ammonium ion (to form species like NH₃D⁺, NH₂D₂⁺, NHD₃⁺, and ND₄⁺) introduces subtle but measurable changes in NMR parameters, known as deuterium isotope effects (DIE). nih.gov These effects are a valuable tool for studying hydrogen bonding and molecular structure. researchgate.netnih.gov
The most commonly studied parameter is the secondary isotope shift, denoted as ⁿΔX(D), where 'n' is the number of bonds separating the observed nucleus 'X' from the site of deuterium substitution. nih.gov For the ammonium ion, a two-bond isotope effect, ²Δ¹⁵N(D), is observed on the nitrogen chemical shift upon replacing H with D. This shift arises primarily from changes in the rovibrational averaging of the N-H(D) bond length and angles. nih.gov
The magnitude of the deuterium isotope effect on the ¹⁵N or ¹⁴N chemical shift is sensitive to the strength of hydrogen bonding between the ammonium ion and the surrounding chloride ions in the lattice. scispace.com In solid-state NMR studies of ammonium halides, a clear correlation has been observed between the magnitude of the isotope effect and the N···X distance (where X is the halide). scispace.com Generally, stronger hydrogen bonds lead to larger isotope effects. nih.gov Therefore, measuring the deuterium isotope effect on the nitrogen chemical shift in this compound can provide quantitative information about the N-H···Cl hydrogen bond interactions within its crystal structure.
These isotope effects are typically additive. For example, the total shift observed for the fully deuterated ND₄⁺ ion is approximately four times the shift observed for the singly substituted NH₃D⁺ ion. scispace.com
Table 3: Typical Deuterium Isotope Effects (DIE) on Nitrogen Chemical Shifts in Ammonium Salts
| Isotope Effect Type | Notation | Typical Magnitude (ppm per D) | Primary Cause |
| Two-bond effect on Nitrogen | ²Δ¹⁵N(D) | 0.2 - 0.4 ppm | Changes in vibrational averaging of N-H bond. scispace.com |
| One-bond effect on Proton | ¹Δ¹H(D) | < 0.1 ppm | Difference in shielding between ¹H and ²H. huji.ac.il |
X-ray Absorption Spectroscopy (XAS)
Local Structure and Oxidation State Determination of Magnesium
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. For this compound, performing XAS at the magnesium K-edge (around 1305 eV) can elucidate the environment of the Mg²⁺ ions. nih.gov
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which is the region near the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. rsc.orgresearchgate.net The energy of the absorption edge is directly correlated with the oxidation state of the metal; a higher oxidation state results in a shift of the edge to higher energy. For this compound, the position of the Mg K-edge would confirm the expected +2 oxidation state for magnesium.
Furthermore, the features within the XANES spectrum act as a fingerprint for the local coordination environment (e.g., tetrahedral vs. octahedral) of the Mg²⁺ ion. The shape and intensity of pre-edge and main-edge features are dictated by the local symmetry and the nature of the surrounding ligands (in this case, chloride ions). nih.govresearchgate.net Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region, which consists of oscillations well above the absorption edge, can provide quantitative information about the local structure. This analysis can determine the coordination number, bond distances (Mg-Cl), and the identity of neighboring atoms with high precision.
Speciation Analysis
XAS is a powerful tool for speciation analysis, as the spectrum is a unique fingerprint of a particular chemical species. nih.gov In the context of this compound, XAS can be used to identify and quantify the presence of different magnesium-containing phases or species within a sample.
For instance, magnesium chloride is known to be hygroscopic, and samples may contain hydrated forms (e.g., MgCl₂·nH₂O) or oxide impurities (MgO). Each of these species has a distinct Mg K-edge XANES spectrum due to the different local coordination and chemical environment of the magnesium atom (e.g., Mg-Cl bonds versus Mg-O bonds). nih.govresearchgate.net By collecting an XAS spectrum of a sample of this compound and comparing it to reference spectra of known magnesium compounds, one can identify any impurities or secondary phases. Furthermore, by using linear combination fitting analysis, the relative fractions of different magnesium species in a mixed-phase sample can be accurately quantified. This makes XAS an invaluable technique for quality control and for studying chemical transformations, such as dehydration or decomposition, of the material.
Phase Transitions and Thermal Behavior of Ammonium Magnesium Trichloride
Identification and Characterization of Structural Phase Transitions
The phase behavior of the magnesium-ammonia-chlorine system is characterized by several distinct crystalline structures, primarily the magnesium ammine chloride complexes, Mg(NH₃)ₙCl₂ (where n=6, 2, 1). These compounds are the stable intermediates in the thermal decomposition and formation pathways relevant to ammonium (B1175870) magnesium trichloride (B1173362).
Advanced algorithms, such as those based on simulated annealing, have been employed to analyze and predict the crystal structures of these phases. These computational methods have successfully identified all the experimentally known structures. For the hexammine complex, Mg(NH₃)₆Cl₂, a monoclinic structure with C2/m symmetry has been predicted for its uncharacterized low-temperature phase. researchgate.net The high-temperature phase of Mg(NH₃)₆Cl₂ is also known to exist. researchgate.net The di- and mono-ammine complexes are also confirmed to be stable intermediates. tno.nl The structural transitions between these phases involve significant reordering of the ammonia (B1221849) molecules and the coordination environment around the magnesium ion.
Investigation of High-Temperature Transformation Pathways (e.g., dehydration steps)
High-temperature transformations in this system are dominated by the sequential loss of ammonia, a process known as deammoniation, rather than dehydration. Thermogravimetric (TG) analysis and high-pressure differential scanning calorimetry (HPDSC) have been instrumental in elucidating these pathways. tno.nl When heated, the hexammine magnesium chloride complex, Mg(NH₃)₆Cl₂, does not decompose directly to anhydrous magnesium chloride. Instead, it undergoes a multi-step transformation, releasing ammonia and forming stable lower ammine complexes. tno.nl
The established decomposition reactions are as follows:
Mg(NH₃)₆Cl₂ ⇌ Mg(NH₃)₂Cl₂ + 4NH₃
Mg(NH₃)₂Cl₂ ⇌ Mg(NH₃)Cl₂ + NH₃
Mg(NH₃)Cl₂ ⇌ MgCl₂ + NH₃
Studies have shown that the hexa-, di-, and mono-ammines are proven to exist under various experimental conditions. tno.nl The final decomposition of the mono-ammine complex to pure MgCl₂ may itself occur in two steps. tno.nl At temperatures of 500°C or higher, in the presence of air, the final product can be converted to magnesium oxide. google.com The entire process is reversible, allowing for the formation of higher ammine complexes by increasing ammonia pressure at specific temperatures. tno.nl
Thermodynamic Property Determination Associated with Phase Transitions (e.g., enthalpy changes, Gibbs free energy)
The thermodynamic properties associated with the deammoniation and formation reactions of magnesium ammine chlorides have been investigated to understand the energy changes during phase transitions. At equilibrium, the change in Gibbs free energy (ΔG) for these transformations is zero. tno.nl High-pressure differential scanning calorimetry (HPDSC) has been used to determine the transition temperatures and the heat of transition (enthalpy changes, ΔH) for these reversible reactions under varying ammonia pressures.
The transitions are categorized based on their temperature range. The low-temperature transition corresponds to the formation/decomposition of the hexammine complex, which involves the largest heat effects. Middle- and high-temperature transitions are associated with the complexes containing smaller amounts of ammonia (di- and mono-ammines). tno.nl The measured heats of transition are typically reported with respect to one gram of magnesium chloride. tno.nl
Below is a table summarizing the transition temperatures for the decomposition of magnesium chloride ammines at an ammonia pressure of 6.0 bar.
| Transition | Temperature (°C) | Temperature (K) |
|---|---|---|
| Low-Temperature | 145.42 | 418.57 |
| Middle-Temperature | 241.11 | 514.26 |
| High-Temperature | 326.85 | 600.00 |
Pressure-Induced Structural Changes and Phase Stability
Pressure plays a significant role in the phase stability and transformation temperatures of magnesium ammine chlorides. While studies have not focused on pressure inducing novel solid-solid phase transitions at constant temperature, the effect of ambient pressure on the temperature-driven decomposition pathways is well-documented. HPDSC experiments conducted under constant ammonia pressures from 1 to 6 bar show that the transition temperatures for both formation and decomposition reactions increase with rising pressure. tno.nl
Furthermore, pressure can alter the nature of the reaction steps. For instance, at pressures below 2.0 bar, the high-temperature formation reaction appears to occur in two distinct steps. At higher pressures, such as 6.0 bar, this formation becomes a single-step process. Conversely, at 6.0 bar, the low-temperature formation and high-temperature decomposition reactions can each split into two steps. tno.nl This demonstrates that the stability regions of the different ammine complexes (Mg(NH₃)ₙCl₂) are highly dependent on both temperature and ammonia pressure.
Low-Temperature Structural and Dynamical Phenomena
At low temperatures, the dynamics of the ammonia molecules within the crystal lattice become a key area of investigation. In the low-temperature phase of the hexammine complex, Mg(NH₃)₆Cl₂, the rotation of ammonia molecules is a significant phenomenon. researchgate.net Quasielastic neutron scattering (QENS) data, supported by density functional theory (DFT) calculations, have identified C₃ rotations of the NH₃ molecules. researchgate.net
The activation energy required for this rotational motion in the low-temperature phase has been determined to be 0.09 eV. researchgate.net This is notably higher than the activation energies in the high-temperature phases, which range from 0.002 to 0.12 eV, where the ammonia molecules behave almost as free rotors. researchgate.net These findings highlight a distinct change in the motional freedom of the ammonia ligands during the transition from the low-temperature to the high-temperature structure. DFT calculations have also been used to predict a C2/m crystal structure for the previously uncharacterized low-temperature phase of Mg(NH₃)₆Cl₂. researchgate.net
Theoretical and Computational Studies on Ammonium Magnesium Trichloride
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling the prediction of the ground-state electronic structure and equilibrium molecular geometries of crystalline solids. For a compound like ammonium (B1175870) magnesium trichloride (B1173362), DFT calculations would be employed to determine its most stable crystal structure, lattice parameters, and interatomic distances.
In studies of related compounds, such as ammonium chloride under high pressure, DFT has been used to predict new stable phases and characterize their structures. researchgate.netrsc.org These calculations involve optimizing the geometry of the crystal lattice by minimizing the total energy of the system. This process reveals key structural details, such as the arrangement of the ammonium (NH₄⁺) cations, magnesium (Mg²⁺) cations, and chloride (Cl⁻) anions. For instance, DFT can elucidate the orientation of the ammonium ion within the crystal lattice and the precise bond lengths and angles of the magnesium-chloride coordination environment. The choice of the exchange-correlation functional within DFT, such as local-density approximation (LDA) or generalized gradient approximation (GGA), is crucial for achieving results that reliably predict experimental findings. acs.org
Table 1: Representative Data from DFT Calculations on Related Halide Compounds
| Parameter | Compound | Calculated Value | Method |
|---|---|---|---|
| Lattice Constant (a) | NH₄Cl (Phase V) | 3.821 Å | DFT-LDA |
| N-H Bond Length | NH₄Cl (Phase V) | 1.045 Å | DFT-LDA |
Note: This table presents example data for a related compound to illustrate typical outputs of DFT calculations. Data sourced from high-pressure studies on ammonium chloride. researchgate.net
Molecular Dynamics Simulations of Thermal Evolution and Ionic Motion
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of particles, MD can model the thermal evolution and ionic motion within the ammonium magnesium trichloride crystal lattice.
MD simulations require a force field—a set of parameters that describes the potential energy of the system—to define the interactions between atoms. nih.gov These can be derived from first-principles calculations or empirical data. Simulations of magnesium chloride in various environments have provided detailed insights into the coordination of Mg²⁺ ions, the structure of their solvation shells, and the dynamics of ion pairing. nih.govosu.edutue.nl
For solid NH₄MgCl₃, MD simulations could be used to:
Investigate the rotational dynamics of the ammonium cation at different temperatures.
Model phase transitions by observing changes in the crystal structure upon heating or cooling.
Calculate diffusion coefficients for the ions, providing insight into the material's ionic conductivity.
Simulate the response of the lattice to external pressures or electric fields.
Lattice Dynamics and Phonon Spectrum Calculations
Lattice dynamics calculations focus on the collective vibrations of atoms in a crystal, which are quantized as phonons. anl.gov The phonon spectrum, or phonon dispersion curve, plots the frequency of these vibrational modes against their wave vector throughout the Brillouin zone.
These calculations can be performed using first-principles methods (e.g., density functional perturbation theory) or classical lattice dynamics with empirical potentials. nih.gov The resulting spectrum reveals distinct branches of vibrational modes:
Acoustic Modes: These correspond to in-phase movements of adjacent atoms, similar to sound waves propagating through the crystal.
Optical Modes: These involve out-of-phase movements of atoms within the unit cell and can interact with electromagnetic radiation.
For a complex ionic solid like this compound, the phonon spectrum would be rich with features corresponding to the translational motions of the Mg²⁺ and Cl⁻ ions, the external librational (rotational) modes of the NH₄⁺ ion, and the internal vibrational modes of the N-H bonds. iaea.org Analyzing the phonon spectrum is crucial for understanding a material's thermal properties, such as heat capacity and thermal conductivity, and for interpreting spectroscopic data. Strong anharmonicity, or coupling between phonon modes, can be an indicator of interesting physical phenomena like high ionic conductivity or phase transitions. nih.govaps.org
Prediction and Interpretation of Spectroscopic Data
A significant application of computational studies is the prediction and interpretation of experimental spectra. By calculating the fundamental vibrational frequencies and their symmetries, theoretical models can accurately assign peaks observed in infrared (IR) and Raman spectroscopy to specific atomic motions.
Lattice dynamics calculations provide the frequencies of the zone-center (Γ-point) optical phonons, which are the modes that can be active in IR and Raman spectra. nih.gov Selection rules based on the crystal's symmetry determine which modes are IR-active, Raman-active, or silent. For this compound, this would allow for the distinct identification of vibrational signatures associated with the Mg-Cl lattice and the rotational and internal modes of the ammonium ion. Such computational-experimental synergy is vital for confirming crystal structures and understanding the details of chemical bonding. nih.gov
Charge Density Distribution Analysis
Charge density distribution analysis provides a detailed picture of the electron density throughout the crystal, offering profound insights into the nature of chemical bonding. nih.gov This analysis can be performed theoretically from the wavefunctions obtained in DFT calculations or determined experimentally from high-resolution X-ray diffraction data. rsc.orgamu.edu.pl
Using topological analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM), the calculated or experimental electron density can be partitioned into atomic basins. nih.gov Integrating the density within these basins yields atomic charges, providing a quantitative measure of ionicity. For instance, analysis of magnesium hydride (MgH₂) revealed ionic charges of Mg¹·⁹¹⁺ and H⁰·²⁶⁻, confirming its predominantly ionic character with a degree of covalent interaction. tytlabs.co.jp
For this compound, a charge density analysis would:
Quantify the charge transfer between the magnesium, ammonium, and chloride ions, confirming the ionic nature of the bonds.
Identify bond critical points between atoms, the characteristics of which (e.g., electron density and its Laplacian) can distinguish between covalent, ionic, and weaker van der Waals interactions.
Visualize the bonding through electron density maps and the Electron Localization Function (ELF), which highlights regions of electron pairing. researchgate.net
This analysis provides a fundamental understanding of the forces holding the crystal together and helps explain its macroscopic properties.
Emerging Research Directions and Applications in Materials Science
Investigation of Dielectric Properties and Electrical Transport Properties
The study of dielectric and electrical transport properties in halide perovskites is crucial for their application in electronics and optoelectronics. For ammonium (B1175870) magnesium trichloride (B1173362), this remains an emerging area of investigation. Research on analogous hybrid perovskites, which have a general formula of ABX₃, provides a framework for understanding the potential properties of this compound. rsc.orgsci-hub.se The dielectric properties of such materials are complex, with contributions from electronic, ionic, and orientational polarization, the last arising from the rotation of dipolar cations like ammonium (NH₄⁺). sci-hub.se
The response of these materials to electric fields can vary significantly with frequency and temperature. researchgate.net For instance, studies on other diammonium hybrid perovskites show thermally activated AC conductivity, with activation energies that suggest charge transport is dominated by ion hopping mechanisms. epa.govresearchgate.net Future research on ammonium magnesium trichloride would likely focus on characterizing its dielectric constant, understanding its ionic and electronic conductivity, and identifying phase transitions through impedance spectroscopy. epa.govyoutube.com Such studies are essential to determine its suitability for applications like capacitors, sensors, or as a component in solid-state batteries.
Potential for Magnetic Phenomena in Ammonium-Containing Frameworks
The exploration of magnetic properties in hybrid organic-inorganic perovskites (HOIPs) is a rapidly advancing field. rsc.org Magnetism in these frameworks typically originates from the presence of transition metal ions with unpaired electrons at the metal site (the 'B' site in an ABX₃ structure). rsc.org These magnetic centers can interact through superexchange pathways mediated by the halide ions, leading to collective magnetic phenomena such as ferromagnetism or antiferromagnetism. rsc.org
This compound features a diamagnetic Mg²⁺ ion, which has no unpaired electrons. Therefore, the pure compound is not expected to exhibit intrinsic magnetic ordering. However, this diamagnetic framework presents an opportunity for engineered magnetism. Research could explore the introduction of paramagnetic dopants (e.g., transition metal ions like Mn²⁺ or Fe²⁺) into the magnesium site. This strategy has been used in other HOIPs to induce and tune magnetic properties. researchgate.net Furthermore, certain lattice defects or light-induced species in halide perovskites can sometimes generate paramagnetic centers, suggesting another potential, albeit more complex, route to magnetic functionality. acs.org
Exploration in Energy Storage and Conversion Materials
One of the most promising and well-researched applications related to this compound is in thermochemical energy storage (TCES). jst.go.jp This technology utilizes the reversible chemical reaction between a solid material and a gas to store and release thermal energy, offering high energy densities and long-term storage without heat loss. jst.go.jpasme.org The system based on magnesium chloride (MgCl₂) and ammonia (B1221849) (NH₃) is a prime candidate for TCES applications at temperatures around 100°C. jst.go.jp
The process involves the endothermic desorption of ammonia from magnesium ammine chloride complexes during charging and the exothermic absorption (ammoniation) to release heat during discharging. The key reversible reactions are:
MgCl₂ + 2NH₃ ↔ Mg(NH₃)₂Cl₂
Mg(NH₃)₂Cl₂ + 4NH₃ ↔ Mg(NH₃)₆Cl₂ jst.go.jp
These reactions allow for the storage of heat from solar thermal collectors or industrial waste heat. tno.nl Research has focused on improving the reaction kinetics and cyclic stability of the material. One effective method is an activation process involving ammonia pre-coordination, which significantly increases the surface area and creates mesopores, enhancing reactivity. jst.go.jp Activated materials have demonstrated high energy storage densities and impressive thermal output rates, making them suitable for applications like chemical heat pumps and thermal batteries. jst.go.jputah.edu
| Parameter | Value | Conditions |
|---|---|---|
| Initial MgCl₂ Surface Area | 2.60 m²/g | - |
| Activated MgCl₂ Surface Area | 73.3 m²/g | - |
| Max NH₃ Absorption Rate | 0.019 molNH₃ molMgCl₂⁻¹ s⁻¹ | 100°C, 100 kPa NH₃ |
| Energy Storage Density | ~1720 kJ/kg | Based on Mg(NH₃)₂Cl₂ |
| Max Thermal Output Rate | 9.6 kW/kg | 15th cycle |
| Max Thermal Storage Rate | 3.3 kW/kg | 15th cycle |
Defect Chemistry and Non-Stoichiometry Studies
The functionality of materials like this compound is intrinsically linked to their defect chemistry. In halide perovskites, point defects such as vacancies (missing ions), interstitials (extra ions in the lattice), and antisite substitutions (ions on the wrong lattice site) are common. aip.org These defects can have both beneficial and detrimental effects on a material's electronic, optical, and structural properties. aip.org Although specific studies on this compound are lacking, the extensive research on other perovskites provides a roadmap for investigation.
Key research questions would involve identifying the most common native point defects and their formation energies. acs.orgacs.org For example, in many halide perovskites, vacancies of the halide ion and the organic cation are relatively easy to form. acs.org Non-stoichiometry, where the ratio of elements deviates from the ideal chemical formula, is a direct consequence of these defects. Understanding how to control defect concentrations and non-stoichiometry—for instance, by tuning synthesis conditions—is critical for optimizing material performance and stability. aip.orgrsc.org In magnesium-containing oxides, non-stoichiometry is known to be accommodated by cation vacancies or a combination of oxygen vacancies and magnesium interstitials, providing an analogy for potential defect mechanisms in the halide-based system. lancs.ac.uk
Surface and Interfacial Chemistry Studies relevant to Material Functionality
Beyond TCES, if this material were to be used in electronic devices, the interfaces between the this compound layer and charge-transporting layers or electrodes would be paramount. In perovskite solar cells, for example, defects at these interfaces are a major source of efficiency loss. scispace.com Research into interfacial engineering and surface passivation—strategies to improve the chemical and electronic properties of the interface—would be essential. acs.orgacs.org This could involve applying thin buffer layers or chemical treatments to reduce defect density and improve charge extraction or injection. acs.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing ammonium magnesium trichloride (CAS 5978-75-6) in laboratory settings?
- Methodology :
- Precursor Reactants : Combine stoichiometric amounts of ammonium chloride (NH₄Cl) and magnesium chloride (MgCl₂) in a controlled environment. Adjust molar ratios to target the formula NH₄MgCl₃.
- Solvent System : Use anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis.
- Purification : Recrystallize the product from a mixed solvent system (e.g., ethanol/diethyl ether) to isolate pure crystals.
- Verification : Confirm stoichiometry via elemental analysis (e.g., inductively coupled plasma mass spectrometry (ICP-MS) for Mg²⁺ and Cl⁻ quantification) .
Q. How can researchers validate the stoichiometry and purity of this compound?
- Analytical Techniques :
- Titration : Use EDTA complexometric titration to quantify magnesium content (as described for MgCl₂ in Pharmacopeial standards) .
- Atomic Absorption Spectroscopy (AAS) : Prepare standard solutions (2 mg/mL Mg) and measure absorbance at 285.2 nm for magnesium quantification .
- Gravimetric Analysis : Precipitate chloride ions as AgCl and calculate Cl⁻ content .
- Data Table :
| Method | Target Ion | Detection Limit | Accuracy (%) |
|---|---|---|---|
| EDTA Titration | Mg²⁺ | 0.1 ppm | ±2.5 |
| AAS | Mg²⁺ | 0.01 ppm | ±1.0 |
| Gravimetric | Cl⁻ | 0.5 mg | ±3.0 |
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- Respiratory Protection : Use NIOSH-approved respirators with high-efficiency particulate filters if airborne concentrations exceed 1 mg/m³ .
- Hygiene Measures : Install eyewash stations and safety showers. Avoid skin contact by wearing nitrile gloves and lab coats .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of chloride vapors .
Advanced Research Questions
Q. How does thermal stability of this compound vary under different atmospheric conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 800°C under nitrogen or air. Observe decomposition steps (e.g., NH₄Cl sublimation at ~340°C and MgCl₂ melting at 714°C) .
- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic transitions to map phase changes.
- Key Findings :
- Decomposition products may include NH₃(g), HCl(g), and MgO(s) under oxidative conditions.
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Cross-Validation Strategies :
- X-Ray Diffraction (XRD) : Compare experimental diffraction patterns with simulated data from crystallographic databases (e.g., ICSD).
- Solid-State NMR : Use ¹H and ³⁵Cl NMR to probe local coordination environments and hydrogen bonding .
- Elemental Mapping : Employ energy-dispersive X-ray spectroscopy (EDS) to confirm uniform distribution of Mg, Cl, and N .
Q. What role does this compound play in catalytic or materials science applications?
- Exploratory Applications :
- Precursor for Magnesium-Based Materials : Decompose under controlled conditions to synthesize MgO nanoparticles or MgCl₂-supported catalysts .
- Ionic Conductivity Studies : Investigate its potential as a solid electrolyte in magnesium-ion batteries via impedance spectroscopy.
- Challenges :
- Hygroscopic nature requires anhydrous handling to prevent hydrolysis .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity to minimize byproducts (e.g., NH₄Cl sublimation during synthesis).
- Contradiction Management : When analytical results conflict (e.g., Cl⁻ titration vs. AAS), repeat experiments under inert atmospheres to exclude moisture interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
